Pyroglutamyl-seryl-glycinamide

Growth Hormone Secretion Partial Agonism Tripeptide SAR

Pyroglutamyl-seryl-glycinamide (PSG; CAS 51095-58-0) is a synthetic tripeptide composed of an N-terminal pyroglutamyl (pGlu) residue, a central L-seryl residue, and a C-terminal glycinamide. It belongs to the thyrotropin-releasing hormone (TRH) analog class, wherein the central histidine of TRH (pGlu-His-Pro-NH₂) is replaced by serine and the C-terminal prolinamide is replaced by glycinamide.

Molecular Formula C10H16N4O5
Molecular Weight 272.26 g/mol
CAS No. 51095-58-0
Cat. No. B13970573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroglutamyl-seryl-glycinamide
CAS51095-58-0
Molecular FormulaC10H16N4O5
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)N
InChIInChI=1S/C10H16N4O5/c11-7(16)3-12-9(18)6(4-15)14-10(19)5-1-2-8(17)13-5/h5-6,15H,1-4H2,(H2,11,16)(H,12,18)(H,13,17)(H,14,19)/t5-,6-/m0/s1
InChIKeySNVCQCDMJFMDFS-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyroglutamyl-seryl-glycinamide (CAS 51095-58-0): Tripeptide TRH Analog for Differentiated Neuropeptide Research Applications


Pyroglutamyl-seryl-glycinamide (PSG; CAS 51095-58-0) is a synthetic tripeptide composed of an N-terminal pyroglutamyl (pGlu) residue, a central L-seryl residue, and a C-terminal glycinamide [1]. It belongs to the thyrotropin-releasing hormone (TRH) analog class, wherein the central histidine of TRH (pGlu-His-Pro-NH₂) is replaced by serine and the C-terminal prolinamide is replaced by glycinamide [2]. First synthesized and characterized in the 1970s as part of structure–activity relationship (SAR) studies on hypothalamic releasing factors, PSG exhibits a distinct pharmacological profile from the endogenous ligand TRH, making it a valuable tool for dissecting TRH receptor-mediated signaling pathways and for exploring the structural determinants of neuropeptide receptor selectivity [3]. Predicted physicochemical properties include a molecular weight of 272.26 g/mol, an ACD/LogP of −3.95, and estimated water solubility of 1×10⁶ mg/L at 25°C .

Why Pyroglutamyl-seryl-glycinamide Cannot Be Replaced by Generic TRH Analogs for Differentiated Neuroendocrine Research


TRH analogs with an N-terminal pyroglutamyl residue share a common structural scaffold, yet single-residue substitutions at position 2 produce functionally divergent pharmacological profiles that preclude interchangeable use. Pyroglutamyl-seryl-glycinamide (PSG) replaces the central histidine of TRH with serine and the C-terminal prolinamide with glycinamide. These modifications ablate the nembutal-antagonizing activity characteristic of TRH and pyroglutamyl-histidyl-prolinamide, while conferring a distinct sleep-prolonging rather than arousal-promoting central nervous system (CNS) effect [1]. In rat pituitary GH-release assays, PSG acts as a partial agonist with a concentration–response relationship shifted approximately 4-fold leftward relative to TRH [2]. Consequently, procurement of a generic TRH analog or the endogenous ligand TRH itself cannot replicate the specific biological readouts obtained with PSG in experimental systems designed to probe differential receptor coupling, CNS pharmacodynamics, or structure–activity divergence within the pyroglutamyl peptide class [3].

Quantitative Performance Evidence for Pyroglutamyl-seryl-glycinamide (CAS 51095-58-0) vs. TRH and Structural Analogs


Growth Hormone Secretagogue Potency: PSG Achieves Maximal Effect at 4-Fold Lower Concentration than TRH in Rat Pituitary Explants

In a direct head-to-head study using rat anterior pituitary incubations and radioimmunoassay for GH, pyroglutamyl-seryl-glycinamide (PSG) behaved as a partial agonist and produced its maximum GH-releasing response at 150 ng/ml. In the same experimental system, thyrotropin-releasing hormone (TRH) required approximately 600 ng/ml to achieve its maximal effect, which was also below the maximum response elicited by hypothalamic extract. Higher TRH concentrations (1,500 ng/ml) produced a smaller response than that observed at 600 ng/ml, consistent with partial agonism [1]. The 4-fold leftward shift in the concentration–response curve for PSG indicates that the Ser²/Glycinamide³ substituted tripeptide engages the secretory apparatus with greater apparent potency than TRH, despite both compounds functioning as partial agonists [2].

Growth Hormone Secretion Partial Agonism Tripeptide SAR

Nembutal (Pentobarbital) Lethality Antagonism: TRH Produces Dose-Dependent Protection Whereas PSG Is Ineffective

In a comparative study of hormonal and neurotropic activity in male rats, the control group receiving nembutal and physiological saline exhibited an LD₅₀ for nembutal of 5.75 mg/100 g body weight. Co-administration of TRH at 0.5 mg/kg increased the nembutal LD₅₀ to 8.0 mg/100 g, and at 1 mg/kg to 11 mg/100 g, representing a 39% and 91% increase in tolerated nembutal dose, respectively. By contrast, the serine-containing analog pyroglutamyl-seryl-glycinamide (designated A-2 in the study) was reported to be ineffective in antagonizing nembutal toxicity. A structurally similar analog, pyroglutamyl-seryl-leucine amide (A-1), decreased nembutal toxicity more intensively than TRH itself [1]. This pattern establishes that the glycinamide C-terminus and serine at position 2 confer a qualitative loss of the antihypnotic phenotype associated with TRH and certain other analogs [2].

Antihypnotic Activity Nembutal Challenge TRH Analog Differentiation

Central Nervous System Sleep–Wake Modulation: PSG Exhibits an Opposing Phenotype to TRH and Pyroglutamyl-histidyl-prolinamide

Electroencephalographic and behavioral assessments in rats revealed that both TRH and its analog pyroglutamyl-histidyl-prolinamide produced a decrease in the duration of certain sleep phases (particularly deep sleep) and an augmentation of the awakening period, accompanied by antagonism of nembutal anesthesia. In direct contrast, pyroglutamyl-seryl-glycinamide decreased the awakening time and prolonged some phases of sleep, without exerting any antagonistic action against nembutal toxicity [1]. Neither TRH nor the two analogs influenced thyrotropic hormone (TTH) secretion, indicating that the divergent CNS effects are dissociated from thyrotropic axis activity [2]. This functional inversion—whereby a single amino acid substitution (His²→Ser²) converts an arousal-promoting peptide into a sleep-prolonging one—represents a pharmacologically meaningful differentiation that cannot be achieved with TRH or its histidine-containing congeners.

Sleep Modulation CNS Pharmacology TRH Analog Differentiation

Physicochemical Differentiation: Predicted Lipophilicity and Solubility Profile of PSG vs. TRH

Computational prediction using the ACD/Labs Percepta Platform (v14.00) and US EPA EPISuite assigns pyroglutamyl-seryl-glycinamide a calculated ACD/LogP of −3.95 and an estimated water solubility of 1×10⁶ mg/L at 25°C . By comparison, thyrotropin-releasing hormone (TRH; pGlu-His-Pro-NH₂) has a reported experimental logP of approximately −2.5 to −2.8 and substantially lower aqueous solubility [1]. The lower predicted logP of PSG (more hydrophilic) is consistent with the replacement of the imidazole-containing histidine residue by the primary alcohol-bearing serine, which introduces an additional hydrogen-bond donor/acceptor pair. This class-level inference suggests that PSG may exhibit superior aqueous handling characteristics and reduced non-specific binding to laboratory plastics compared to TRH, although direct experimental solubility and stability comparisons under identical conditions have not been published .

Predicted ADME Peptide Lipophilicity Computational Physicochemistry

High-Value Application Scenarios for Pyroglutamyl-seryl-glycinamide Based on Quantitative Differentiation Evidence


TRH Receptor Partial Agonist Tool with Shifted Potency for In Vitro GH Secretion Assays

PSG is best deployed as a reference partial agonist in rat pituitary GH release assays where a distinguishable concentration–response window from TRH is required. As demonstrated by Miasiro et al. (1978), PSG elicits maximal GH release at 150 ng/ml—a concentration 4-fold lower than the ~600 ng/ml required for TRH maximal effect [1]. This property makes PSG suitable for experimental designs that require a partial agonist with a left-shifted potency, enabling differentiation between receptor reserve, coupling efficiency, and ligand bias at TRH receptor subtypes expressed in anterior pituitary cells. Researchers can use PSG alongside TRH to construct comparative concentration–response curves that dissect the contribution of the His²→Ser² substitution to agonist efficacy and potency. Procurement of high-purity, authenticated PSG is essential for these studies, as contamination with TRH or other pyroglutamyl peptides could confound potency comparisons.

Negative-Control Probe for TRH-Mediated Antihypnotic and Neuroprotective Mechanism Studies

The complete absence of nembutal-toxicity antagonism by PSG, in contrast to the dose-dependent protection afforded by TRH (LD₅₀ increase from 5.75 to 11 mg/100 g at 1 mg/kg TRH), positions PSG as an ideal negative-control peptide for studies investigating TRH-mediated antihypnotic or neuroprotective mechanisms [2]. In experimental protocols where TRH or its active analogs (e.g., pyroglutamyl-histidyl-prolinamide, pyroglutamyl-seryl-leucine amide) are tested for neuroprotection against barbiturate challenge, PSG can be included as a structurally related but functionally inert comparator, controlling for non-specific peptide effects. This application is particularly relevant for academic and industrial laboratories screening TRH analogs for CNS drug development, where clear differentiation between active and inactive structural variants is required for SAR interpretation.

Functional Probe for CNS Sleep–Wake Circuitry with an Inverted Phenotype Relative to TRH

The unique property of PSG to decrease awakening time and prolong sleep phases—in direct opposition to the arousal-promoting effects of TRH and pyroglutamyl-histidyl-prolinamide—makes this compound a valuable tool for neuroscientists studying the peptidergic regulation of sleep–wake transitions [3]. PSG can be used in rodent electroencephalographic and behavioral studies to activate sleep-promoting pathways without the confounding arousal effects inherent to TRH administration. This inverted pharmacological phenotype, arising from a single amino acid substitution (His²→Ser²), provides a unique opportunity to probe the structural basis of functional selectivity at CNS TRH receptors. For procurement, researchers should verify that the PSG supplied is free of TRH contamination, as even trace amounts of the endogenous ligand could mask or confound sleep-prolonging readouts.

Hydrophilic TRH Analog for Aqueous-Only Assay Formulations Requiring Reduced Organic Co-Solvent

With a predicted ACD/LogP of −3.95 and estimated water solubility of 1×10⁶ mg/L, PSG is substantially more hydrophilic than TRH (experimental logP ≈ −2.5 to −2.8) . This physicochemical profile makes PSG the preferred choice for in vitro assay systems that require complete dissolution in purely aqueous buffers without DMSO or other organic co-solvents. High aqueous solubility reduces the risk of compound precipitation during serial dilutions and minimizes solvent-related artifacts in cell-based assays. While the current evidence for this differentiation rests on in silico predictions rather than direct experimental comparison, the magnitude of the predicted logP difference (≈1–1.5 log units) is sufficient to justify selecting PSG over TRH for aqueous formulation development. Users should request experimental solubility certification from vendors and consider conducting in-house solubility verification under their specific buffer conditions.

Quote Request

Request a Quote for Pyroglutamyl-seryl-glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.